![molecular formula C23H14ClN3O B5140545 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline
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Overview
Description
4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is not fully understood. However, it is believed to exert its biological activity through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Inhibition of these enzymes results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline have been studied in animal models. It has been shown to reduce inflammation, pain, and fever in a dose-dependent manner. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline in lab experiments include its potential as a new drug candidate and its ability to exhibit significant biological activity. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline include further studies to fully understand its mechanism of action and potential side effects. Additionally, this compound could be further developed as a potential anticancer agent. Further research could also explore the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline involves the reaction of 4-chloroaniline with 2-phenylquinoline-4-carboxylic acid in the presence of thionyl chloride, followed by the reaction of the resulting intermediate with hydrazine hydrate and triethylorthoformate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activity. Additionally, this compound has been found to have potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O/c24-17-12-10-16(11-13-17)22-26-27-23(28-22)19-14-21(15-6-2-1-3-7-15)25-20-9-5-4-8-18(19)20/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQPUKVZKHONBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN=C(O4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole |
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